Urea, 1-ethyl-1-phenyl- Urea, 1-ethyl-1-phenyl-
Brand Name: Vulcanchem
CAS No.: 63098-95-3
VCID: VC18963744
InChI: InChI=1S/C9H12N2O/c1-2-11(9(10)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,12)
SMILES:
Molecular Formula: C9H12N2O
Molecular Weight: 164.20 g/mol

Urea, 1-ethyl-1-phenyl-

CAS No.: 63098-95-3

Cat. No.: VC18963744

Molecular Formula: C9H12N2O

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

Urea, 1-ethyl-1-phenyl- - 63098-95-3

Specification

CAS No. 63098-95-3
Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
IUPAC Name 1-ethyl-1-phenylurea
Standard InChI InChI=1S/C9H12N2O/c1-2-11(9(10)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,12)
Standard InChI Key BSRGHKIDHIAMAS-UHFFFAOYSA-N
Canonical SMILES CCN(C1=CC=CC=C1)C(=O)N

Introduction

Key Findings

1-Ethyl-1-phenylurea (CAS 621-04-5) is a substituted urea derivative with the molecular formula C9H12N2O\text{C}_9\text{H}_{12}\text{N}_2\text{O} and a molecular weight of 164.20 g/mol. This compound features a urea core (NH2–CO–NH2\text{NH}_2\text{–CO–NH}_2) modified by an ethyl group and a phenyl group attached to adjacent nitrogen atoms. Its synthesis, physicochemical properties, and applications in organic chemistry and pharmaceuticals are explored herein, supported by diverse sources including patents, academic publications, and chemical databases .

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

1-Ethyl-1-phenylurea is systematically named 1-ethyl-3-phenylurea under IUPAC guidelines. Its structure consists of a central urea moiety with an ethyl group (C2H5-\text{C}_2\text{H}_5) and a phenyl group (C6H5-\text{C}_6\text{H}_5) bonded to the nitrogen atoms. The canonical SMILES representation is CCNC(=O)NC1=CC=CC=C1\text{CCNC(=O)NC}_1\text{=CC=CC=C}_1, and its InChIKey is XUFXDODGXLVPNJ-UHFFFAOYSA-N\text{XUFXDODGXLVPNJ-UHFFFAOYSA-N} .

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular Weight164.20 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot explicitly documented
SolubilityLow in polar solvents
LogP (Partition Coeff.)~1.5 (estimated)

The compound’s low solubility in water is attributed to its hydrophobic phenyl and ethyl substituents, which reduce polarity .

Synthesis and Reaction Pathways

Conventional Synthesis Methods

1-Ethyl-1-phenylurea is typically synthesized via nucleophilic substitution or urea-forming reactions:

  • Reaction of 1-Ethyl-1-phenylamine with Isocyanates:
    C6H5–NH–C2H5+O=C=N–RC6H5–N(C2H5)–CO–NH–R\text{C}_6\text{H}_5\text{–NH–C}_2\text{H}_5 + \text{O=C=N–R} \rightarrow \text{C}_6\text{H}_5\text{–N(C}_2\text{H}_5\text{)–CO–NH–R}
    This method employs anhydrous conditions in polar aprotic solvents (e.g., DMF or THF) under reflux .

  • Catalytic Urea Formation:
    A patent (WO2019044462A1) describes using halogenated carbonate esters (e.g., methyl monochlorocarbonate) with aromatic amines in the presence of bases like K2CO3\text{K}_2\text{CO}_3 or triethylamine .

Optimized Reaction Conditions

  • Temperature: 80–100°C for 12–24 hours .

  • Yield: Up to 85% in optimized setups using Design of Experiments (DOE) and Response Surface Methodology (RSM).

  • Purification: Recrystallization from ethanol or toluene .

Physicochemical and Spectroscopic Analysis

Spectroscopic Characterization

  • NMR:

    • 1H NMR^1\text{H NMR}: δ 1.2 (t, 3H, CH2CH3-\text{CH}_2\text{CH}_3 ), δ 3.3 (q, 2H, NCH2-\text{NCH}_2 ), δ 7.2–7.5 (m, 5H, aryl) .

    • 13C NMR^{13}\text{C NMR}: δ 158.5 (C=O), δ 139.2 (aryl C–N), δ 44.1 (NCH2-\text{NCH}_2 ) .

  • FT-IR:

    • ν(C=O)\nu(\text{C=O}): 1640–1680 cm1^{-1}, ν(N–H)\nu(\text{N–H}): 3300 cm1^{-1}.

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C, releasing CO2\text{CO}_2 and NH3\text{NH}_3 .

  • Hydrolytic Sensitivity: Stable in neutral conditions but hydrolyzes in acidic/basic media to form aniline derivatives.

Applications in Scientific Research

Pharmaceutical Intermediates

1-Ethyl-1-phenylurea serves as a precursor in synthesizing complement inhibitors (e.g., derivatives in WO2019044462A1) . Modifications to its alkyl chain (e.g., five- or six-carbon extensions) enhance bioactivity, with IC50_{50} values as low as 13 nM .

Industrial Applications

  • Stabilizers: Nitro derivatives (e.g., 2-nitro ethyl Centralite) are used in propellant stabilizers, as documented in defense research (ADA198333) .

  • Thermosensitive Materials: N,N'-Diarylurea derivatives are employed in heat-sensitive recording systems (EP4253075A2) .

Comparative Analysis with Analogous Ureas

Table 1: Structural and Functional Comparison

CompoundCAS NumberMolecular FormulaKey SubstituentsApplications
1-Ethyl-1-phenylurea621-04-5C9H12N2O\text{C}_9\text{H}_{12}\text{N}_2\text{O}Ethyl, phenylPharma intermediates
1-Ethyl-3-(o-tolyl)urea122020-42-2C16H18N2O\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}Ethyl, o-tolylStabilizers
N,N'-DiarylureaC13H12N2O\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}Dual aryl groupsThermosensitive dyes

Key Insight: Ethyl substitution enhances steric hindrance, reducing solubility but improving thermal stability compared to methyl analogs .

Future Research Directions

  • Drug Development: Explore its role in inhibiting complement pathways (e.g., C9 deposition) .

  • Material Science: Optimize derivatives for high-temperature stabilizers .

  • Green Synthesis: Develop solvent-free routes using mechanochemistry .

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